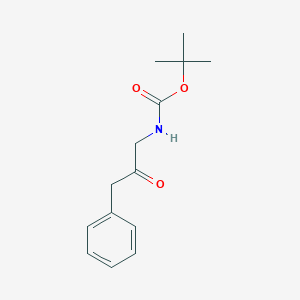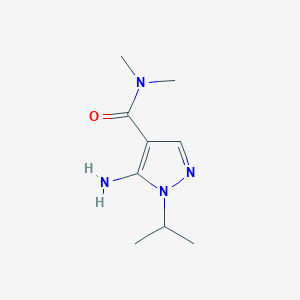![molecular formula C15H15NO5S B2356137 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 325721-47-9](/img/structure/B2356137.png)
3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid” is a chemical compound with the CAS Number: 325721-47-9 . It has a molecular weight of 321.35 . The IUPAC name for this compound is 3-[(4-methoxyanilino)sulfonyl]-4-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO5S/c1-10-3-4-11(15(17)18)9-14(10)22(19,20)16-12-5-7-13(21-2)8-6-12/h3-9,16H,1-2H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the positions of the functional groups and the connectivity of the atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Bromophenol Derivatives and Their Applications
Bromophenol derivatives, including compounds structurally related to 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid, have been isolated from the red alga Rhodomela confervoides. These derivatives, such as 3-bromo-5-hydroxy-4-methoxybenzoic acid, were found to be inactive against several human cancer cell lines and microorganisms, indicating potential applications in the exploration of new bioactive compounds (Zhao et al., 2004).
Organophosphorus Compounds Synthesis
Studies on organophosphorus compounds, including the synthesis of phosphorins from benzoic acids and their derivatives, have been conducted. These studies provide insight into the chemical pathways and mechanisms involved in creating complex organic compounds, potentially leading to new materials or pharmaceuticals (El‐Barbary & Lawesson, 1981).
Enzyme Interactions and Biochemistry
Research on the interaction of substrates with 4-methoxybenzoate O-demethylating enzyme systems from Pseudomonas putida has been conducted. This research provides valuable information on the biochemical processes and enzyme specificity, potentially useful in biotechnological applications (Bernhardt et al., 1973).
Antioxidant and Antiradicalic Capacities
Studies assessing the antioxidant and antiradicalic capacities of phenolic derivatives, including those structurally related to this compound, highlight their potential as antioxidants in various applications. These compounds have been shown to have higher total antioxidant activity, radical scavenging, and metal chelating activities than some widely used compounds (Kucukoglu & Nadaroğlu, 2014).
Sulfamoyl Azides and Triazoles Chemistry
Research on the synthesis and reactivity of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles has been conducted, revealing the potential of these compounds in forming reactive intermediates for various chemical reactions. This research can contribute to the development of new synthetic pathways in organic chemistry (Culhane & Fokin, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and others .
properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-3-4-11(15(17)18)9-14(10)22(19,20)16-12-5-7-13(21-2)8-6-12/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAQEXJIYVGGBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(3,4-Dimethylphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2356059.png)

![Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B2356062.png)
![2-[(3-Fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B2356063.png)
![3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2356064.png)



![tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B2356073.png)
![4-[6-Chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2356074.png)
